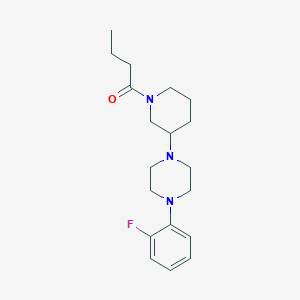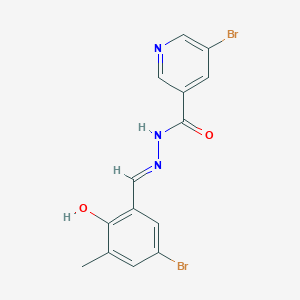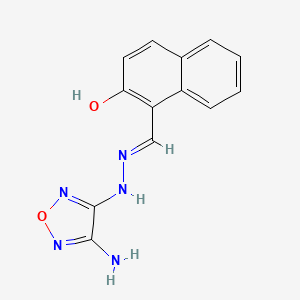![molecular formula C21H18Cl2N2O3S B6132354 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B6132354.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide, commonly known as CBM-588, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamides and has been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of CBM-588 is still not fully understood. However, studies have shown that it exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. CBM-588 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain kinases and transcription factors that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
CBM-588 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of prostaglandins, which are inflammatory mediators. CBM-588 has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain signaling pathways. Additionally, CBM-588 has been shown to exhibit anti-microbial activity against a wide range of bacterial strains.
実験室実験の利点と制限
One of the main advantages of CBM-588 is its wide range of biological activities, which make it a promising candidate for the development of new drugs. However, the synthesis of CBM-588 is complex and requires specialized equipment and expertise, which can make it difficult to produce in large quantities. Additionally, the exact mechanism of action of CBM-588 is still not fully understood, which can make it difficult to optimize its use in the laboratory.
将来の方向性
There are several potential future directions for the study of CBM-588. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on elucidating the exact mechanism of action of CBM-588, which could help to identify new targets for drug development. Additionally, future studies could focus on testing the efficacy of CBM-588 in animal models and clinical trials to determine its potential use in the treatment of various diseases.
合成法
The synthesis of CBM-588 involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for the synthesis of CBM-588 involves the reaction of 4-chlorobenzylamine with 4-chlorophenyl isocyanate in the presence of methylsulfonyl chloride. This reaction is carried out in a solvent such as dichloromethane or chloroform and requires careful monitoring of the reaction conditions to ensure high yields of the desired product.
科学的研究の応用
CBM-588 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. CBM-588 has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-15-2-6-17(22)7-3-15)20-12-4-16(5-13-20)21(26)24-19-10-8-18(23)9-11-19/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXJSLVWKHQYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B6132271.png)
![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
![[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6132283.png)


![3,5-bis{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B6132299.png)
![methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate](/img/structure/B6132306.png)

![2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6132321.png)
![N-(4-chlorophenyl)-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B6132322.png)
![1-cyclohexyl-2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6132331.png)
![3-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6132332.png)

![methyl N-methyl-N-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B6132342.png)